molecular formula C23H18BrClN2O2 B11973206 9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-06-5

9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11973206
CAS No.: 303061-06-5
M. Wt: 469.8 g/mol
InChI Key: HEBAGMRSQMHYQB-UHFFFAOYSA-N
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Description

The compound 9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to the pyrazolo-benzoxazine class, characterized by a fused tricyclic framework. Key features include:

  • Bromo substituent at position 9, which enhances molecular weight and may influence halogen bonding interactions.
  • 4-Methoxyphenyl group at position 2, which improves solubility compared to non-polar substituents (e.g., methyl or ethyl).

The molecular formula is inferred as C23H18BrClN2O2 (monoisotopic mass ≈ 464.22 g/mol), based on analogous compounds .

Properties

CAS No.

303061-06-5

Molecular Formula

C23H18BrClN2O2

Molecular Weight

469.8 g/mol

IUPAC Name

9-bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18BrClN2O2/c1-28-18-9-4-14(5-10-18)20-13-21-19-12-16(24)6-11-22(19)29-23(27(21)26-20)15-2-7-17(25)8-3-15/h2-12,21,23H,13H2,1H3

InChI Key

HEBAGMRSQMHYQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the bromine, chlorine, and methoxy substituents. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS), chlorinating agents such as thionyl chloride (SOCl2), and methoxylating agents like dimethyl sulfate (DMS).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (or Identifier) Position 5 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 4-Chlorophenyl 4-Methoxyphenyl C23H18BrClN2O2* ~464.22 Balanced lipophilicity and solubility; bromo enhances halogen bonding -
9-Bromo-5-(4-nitrophenyl)-... 4-Nitrophenyl 4-Methylphenyl C23H18BrN3O3 464.319 Nitro group increases polarity and reactivity; methyl reduces solubility
9-Bromo-5-(2,4-dichlorophenyl)-... 2,4-Dichlorophenyl 4-Methoxyphenyl C23H17BrCl2N2O2 504.2033 Dichloro substitution enhances lipophilicity; higher molecular weight
9-Bromo-5-(4-fluorophenyl)-... 4-Fluorophenyl 4-Methylphenyl C23H17BrFN2O 437.304 Fluorine’s electronegativity may improve binding specificity
5-(4-Bromophenyl)-9-chloro-... 4-Bromophenyl 4-Methoxyphenyl C23H17BrClN2O2 479.76 Bromo at position 5 vs. 9; chloro substitution alters steric effects
9-Bromo-5-(4-pyridinyl)-... 4-Pyridinyl 2-Thienyl C20H14BrN3OS Not reported Heteroaryl groups (pyridine, thiophene) enhance π-π stacking interactions

*Inferred based on structural analogs.

Key Findings from Comparative Analysis:

Substituent Effects on Solubility :

  • Methoxy groups (e.g., in the target compound and ) improve aqueous solubility compared to methyl or nitro groups .
  • Alkoxy substituents (e.g., butoxy in ) further enhance solubility but may reduce metabolic stability .

Chloro vs. bromo at position 5 ( vs. target compound) alters steric bulk and electronic effects.

Heteroaryl substituents (e.g., pyridinyl in ) may improve solubility and binding to aromatic biological targets.

Crystallographic Insights :

  • Pyrazolo-benzoxazine derivatives (e.g., ) crystallize in triclinic systems (space group P1), with substituents influencing packing efficiency and stability .

Notes on Contradictions and Limitations:

  • references a compound with a 4-methylphenyl group at position 2 (vs. methoxy in the target), highlighting how small substituent changes drastically alter properties .
  • The absence of direct biological data in the evidence limits conclusions about activity. However, structural analogs with chloro/bromo substituents (e.g., ) are often explored in medicinal chemistry for antimicrobial or anticancer applications.

Biological Activity

The compound 9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo-benzoxazine structure. Characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of This compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects:

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
K562 (Leukemia)15.0Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Mechanistic Studies

Mechanistic studies suggest that the biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. For example, it has been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

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